![molecular formula C18H20ClN3O2S2 B13493813 N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
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Overview
Description
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a dimethylphenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dimethylphenyl group via a substitution reaction. The final step involves the addition of the methanesulfonamide group under specific conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of less toxic reagents can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the methanesulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring and the methanesulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and methanesulfonamide-containing molecules. Examples include:
Thiazole-based drugs: Such as rilpivirine, which is used in the treatment of HIV.
Methanesulfonamide derivatives: Used in various pharmaceutical applications.
Uniqueness
What sets N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Biological Activity
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole ring and a sulfonamide moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds with thiazole and sulfonamide structures often exhibit anticancer properties. For instance, a study demonstrated that similar thiazole derivatives inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as MAPK and PI3K/Akt .
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial activity. A related compound was evaluated for its efficacy against various bacterial strains, showing significant inhibition of growth at low concentrations. The presence of the dimethylphenyl group enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor progression or bacterial metabolism.
- Receptor Interaction : It is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .
Case Studies
- Anticancer Study : In a preclinical study involving human cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating significant potency against cancer cell proliferation. The study highlighted its ability to induce apoptosis through caspase activation .
- Antimicrobial Efficacy : A comparative study assessed various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the target compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
Sulfonamide Introduction : Reaction of intermediates with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Acylation/Amination : Coupling with 2,3-dimethylaniline derivatives using coupling reagents like EDC/HOBt .
- Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency.
- Temperature : Controlled heating (40–60°C) minimizes side reactions.
- Catalysts : Bases like triethylamine or DMAP accelerate sulfonamide formation .
Q. What analytical techniques are critical for characterizing intermediates and final products during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., distinguishing thiazole protons at δ 6.8–7.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies yield using C18 columns with UV detection (λ = 254 nm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles mandatory due to sulfonamide sensitization risks.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- Waste Disposal : Segregate halogenated waste and neutralize acidic/byproduct streams .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the synthesis design of this compound?
- Methodological Answer :
- Reaction Path Screening : Density Functional Theory (DFT) predicts energy barriers for key steps (e.g., sulfonamide formation vs. side reactions).
- Transition State Analysis : Identifies optimal catalysts by modeling intermediate stabilization (e.g., triethylamine vs. pyridine).
- Machine Learning : Trains models on existing reaction datasets to predict solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in optimizing reaction conditions for this compound?
- Methodological Answer : Apply Design of Experiments (DOE) to systematically resolve inconsistencies:
- Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) and analyze interactions using ANOVA.
- Response Surface Methodology (RSM) : Maps yield vs. variable combinations to identify global optima.
- Case Study : A 2³ factorial design resolved conflicting reports on acylation efficiency, revealing dichloromethane/40°C as optimal .
Q. What strategies are effective for evaluating the compound's reactivity and functional group interactions in derivatization studies?
- Methodological Answer :
- Functional Group Tolerance Testing : Expose the compound to nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., acyl chlorides) under varied pH.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track sulfonamide hydrolysis rates.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the thiazole ring’s 4-position demonstrates regioselectivity for bioconjugation .
Properties
Molecular Formula |
C18H20ClN3O2S2 |
---|---|
Molecular Weight |
410.0 g/mol |
IUPAC Name |
N-[4-[2-(2,3-dimethylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H19N3O2S2.ClH/c1-12-5-4-6-16(13(12)2)19-18-20-17(11-24-18)14-7-9-15(10-8-14)21-25(3,22)23;/h4-11,21H,1-3H3,(H,19,20);1H |
InChI Key |
YFIDTFXCYCVREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)C.Cl |
Origin of Product |
United States |
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